CCR5 Antagonist Activity: A Quantitative Benchmark for 4-[(Pyridin-2-yl)methyl]piperidin-4-ol in HIV Research
4-[(Pyridin-2-yl)methyl]piperidin-4-ol has been specifically evaluated and reported as a weak CCR5 antagonist. In a functional assay measuring inhibition of CCL5-induced intracellular calcium mobilization in MOLT4/CCR5 cells, the compound exhibited an IC50 value of 1.00E+4 nM (10 µM) [1]. This data point provides a quantitative baseline for its activity in this specific pathway.
| Evidence Dimension | CCR5 Antagonism (IC50) |
|---|---|
| Target Compound Data | 1.00E+4 nM |
| Comparator Or Baseline | No direct comparator data available |
| Quantified Difference | N/A |
| Conditions | Human CCR5 receptor expressed in MOLT4/CCR5 cells; inhibition of CCL5-induced calcium mobilization [1] |
Why This Matters
This provides a specific, albeit low-potency, activity anchor for researchers working on CCR5-related targets like HIV entry, offering a clear starting point for structure-activity relationship (SAR) studies.
- [1] BindingDB. (n.d.). BDBM50351146 (CHEMBL1817911). Affinity Data Entry. View Source
